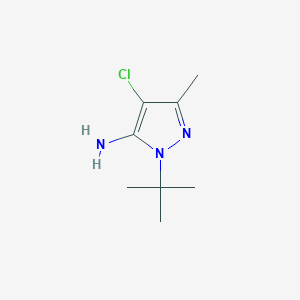

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-tert-butyl-4-chloro-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAQVPKNUVBBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butyl group via nucleophilic substitution.

Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation: Products include N-oxides or other oxidized derivatives.

Reduction: Products include reduced amines or other reduced forms.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound has been explored as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors based on pyrazole derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth effectively .

- Case studies indicate that modifications of the pyrazole structure can enhance selectivity and potency against specific biological targets, making it a valuable scaffold in medicinal chemistry .

- Bioactivity :

Agrochemical Applications

- Pesticide Development :

- The compound's structural features may allow it to serve as a precursor for developing novel agrochemicals, particularly herbicides and fungicides. Pyrazole derivatives are known for their efficacy against various pests and plant pathogens .

- Studies have indicated that specific modifications can lead to enhanced activity and reduced toxicity to non-target organisms, making them suitable candidates for environmentally friendly agricultural practices .

Material Science Applications

- Polymer Chemistry :

- The compound can be utilized in synthesizing advanced materials, including polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance material performance under various conditions .

- Research has shown that pyrazole-based compounds can improve the thermal stability of polymers, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chlorine and methyl groups can modulate its electronic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s analogs differ primarily in substituent type and position. Key examples include:

Key Observations :

Physicochemical Properties

- Solubility: Chlorine and tert-butyl groups likely render the target compound less water-soluble than non-halogenated analogs (e.g., 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine ).

- Stability : The tert-butyl group improves thermal stability, as demonstrated in analogs like 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, which remains stable under ambient conditions .

Pharmacological and Functional Insights

- Antifungal Potential: Chlorine-substituted pyrazoles (e.g., ) show moderate activity against Candida spp., implying that the 4-chloro group in the target compound may confer similar bioactivity.

Biological Activity

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine, commonly referred to as TCAP, is a pyrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TCAP is C_8H_{10}ClN_3, with a molecular weight of approximately 202.7 g/mol. Its structure includes a pyrazole ring substituted with a tert-butyl group, a chlorine atom, and a methyl group. These substituents contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

TCAP has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it exhibits effectiveness comparable to established antimicrobial agents, such as doxorubicin. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways, which can lead to cell death .

Anticancer Activity

The anticancer potential of TCAP has been extensively studied. Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Lung Cancer

- Colorectal Cancer

In vitro studies reveal that TCAP can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly, leading to cell cycle arrest .

TCAP's biological effects are attributed to several mechanisms:

- Oxidative Stress Reduction : The compound interacts with enzymes such as glutathione peroxidase and catalase, which may reduce oxidative stress in cells.

- Microtubule Destabilization : It interferes with microtubule dynamics, which is crucial for cell division and proliferation in cancer cells .

- Apoptosis Induction : By enhancing the activity of apoptotic markers like caspases, TCAP promotes programmed cell death in malignant cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of TCAP compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(tert-butyl)-3-methylpyrazole | Lacks chlorine; only one methyl group | Antimicrobial activity |

| 4-amino-3-(4-chlorophenyl)-1H-pyrazole | Contains an amino group; more complex structure | Anticancer activity |

| 4-chloro-N-(5-methylpyrazolyl)benzamide | Contains a benzamide moiety | Antitumor effects |

This comparison highlights the unique attributes of TCAP, particularly its halogen substitution and tert-butyl functionality that enhance its biological efficacy.

Case Studies

Several studies have investigated the therapeutic potential of TCAP:

- Study on Anticancer Efficacy : A study published in ACS Omega reported that TCAP derivatives exhibited significant inhibition of cell proliferation across multiple cancer types, particularly breast and lung cancers. The most potent derivatives were found to enhance apoptosis significantly at low concentrations (IC50 values around 10 µM) .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of TCAP against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that TCAP had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 80–120°C | Higher temps favor cyclization but risk decomposition |

| Chlorination time | 2–6 hours | Prolonged time increases byproduct formation |

| Solvent | DMF, THF, or EtOH | DMF enhances solubility of intermediates |

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Q. Common Discrepancies :

- NH₂ group proton exchange : Broad or split peaks in DMSO-d₆ due to hydrogen bonding. Use CDCl₃ for sharper signals .

- Crystallographic disorder : Observed in tert-butyl groups; refine data with restraints to improve accuracy .

Advanced: How can conflicting biological activity data for this compound be resolved in antimicrobial studies?

Contradictions in activity (e.g., varying MIC values against S. aureus) may arise from:

- Assay variability : Differences in bacterial strain susceptibility or culture conditions. Standardize protocols using CLSI guidelines .

- Solubility limitations : Poor aqueous solubility can reduce apparent activity. Use DMSO stocks ≤1% (v/v) and confirm compound stability .

- Structural analogs : Compare with derivatives (e.g., 4-fluoro or 4-methoxy analogs) to isolate the role of the chloro substituent .

Q. Example SAR Table :

| Substituent (Position 4) | MIC (μg/mL) vs E. coli | Notes |

|---|---|---|

| Cl | 12.5–25 | Baseline activity |

| F | 6.25–12.5 | Enhanced solubility |

| OCH₃ | >50 | Reduced potency |

Advanced: What computational strategies aid in optimizing reaction conditions for scaled synthesis?

- Reaction Path Search : Use density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps. For example, B3LYP/6-31G* calculations predict activation energies for POCl₃-mediated chlorination .

- Machine Learning : Train models on existing pyrazole synthesis data (e.g., solvents, catalysts, yields) to recommend optimal conditions (e.g., Bayesian optimization for temperature and stoichiometry) .

Q. Case Study :

- Objective : Improve yield of chlorination step.

- Computational Input : Reactant concentrations, solvent dielectric constants.

- Output : Predicted optimal temperature: 110°C; solvent: DMF (ε = 37). Experimental yield increased from 65% to 82% .

Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group at position 1 creates steric hindrance, affecting:

- Buchwald-Hartwig Amination : Lower yields due to restricted access to the palladium catalyst. Use bulky ligands (e.g., XPhos) to mitigate .

- Suzuki-Miyaura Coupling : Limited to electron-deficient aryl boronic acids. For example, 4-CF₃-phenyl boronic acid achieves 45% yield vs <10% for 4-OCH₃-phenyl .

Q. Steric Parameter Comparison :

| Group | A-value (kcal/mol) | Impact on Reactivity |

|---|---|---|

| tert-Butyl | 4.9 | High hindrance |

| Methyl | 1.7 | Low hindrance |

| Phenyl | 3.0 | Moderate hindrance |

Basic: What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .

Advanced: How can isotopic labeling (e.g., ¹⁵N) assist in mechanistic studies of this compound’s metabolic pathways?

- Tracing Metabolism : Incorporate ¹⁵N at the pyrazole NH₂ group to monitor hepatic N-dealkylation via LC-MS. For example, ¹⁵N-labeled analogs reveal tert-butyl cleavage as the primary metabolic route in vitro .

- Kinetic Isotope Effects (KIE) : Compare ¹⁴N/¹⁵N rates to identify rate-determining steps in enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.